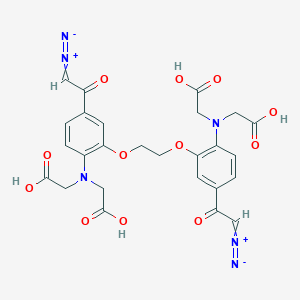
Diazo-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazo-4, also known as this compound, is a useful research compound. Its molecular formula is C26H24N6O12 and its molecular weight is 612.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Biology Applications
1. Protein Modification and Chemical Probes
Diazo compounds are increasingly recognized as valuable tools in chemical biology for modifying proteins and nucleic acids. Their ability to serve as chemical probes allows researchers to elucidate biological processes and interactions. Notably, diazo compounds can react selectively with biomolecules, facilitating the study of enzyme mechanisms and protein functions.
- Case Study: 6-Diazo-5-oxo-norleucine (DON)
2. Photo-Controlled Gene Expression
Recent advancements have leveraged diazo compounds for the development of photo-responsive oligonucleotides. By incorporating diazo groups into nucleotides, researchers can control gene expression through light activation.
- Case Study: DMNPE-diazo
Medicinal Chemistry Applications
1. Antitumor Agents
Diazo compounds have been explored as potential antitumor agents due to their ability to inhibit specific metabolic pathways in cancer cells.
- Case Study: 5-Diazo-4-oxo-norvaline (DONV)
Material Science Applications
1. Photolithography
Diazo compounds are extensively used in photolithographic processes due to their ability to undergo Wolff rearrangement upon UV exposure.
- Case Study: 3-Diazo-4-oxocoumarins
Summary Table of Applications
| Application Area | Compound Example | Key Functionality | Outcome/Impact |
|---|---|---|---|
| Chemical Biology | DON | Inhibits amidotransferases | Potential cancer treatment |
| DMNPE-diazo | Photo-controlled gene expression | Enhanced gene silencing | |
| Medicinal Chemistry | DONV | Inhibits L-asparaginase | Improved asparagine detection |
| Material Science | 3-Diazo-4-oxocoumarins | Photolithographic patterning | Precision in microelectronics fabrication |
特性
CAS番号 |
123330-72-3 |
|---|---|
分子式 |
C26H24N6O12 |
分子量 |
612.5 g/mol |
IUPAC名 |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxymethyl)-4-(2-diazoacetyl)anilino]acetic acid |
InChI |
InChI=1S/C26H24N6O12/c27-29-9-19(33)15-1-3-17(31(11-23(35)36)12-24(37)38)21(7-15)43-5-6-44-22-8-16(20(34)10-30-28)2-4-18(22)32(13-25(39)40)14-26(41)42/h1-4,7-10H,5-6,11-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
InChIキー |
ZOOJLKYZACLIPO-QJUDHZBZSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
異性体SMILES |
C1=CC(=C(C=C1/C(=C/[N+]#N)/[O-])OCCOC2=C(C=CC(=C2)/C(=C/[N+]#N)/[O-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
正規SMILES |
C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
同義語 |
diazo-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















